4,5-Dichlorothiazole
CAS No.:
Cat. No.: VC18590925
Molecular Formula: C3HCl2NS
Molecular Weight: 154.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C3HCl2NS |
---|---|
Molecular Weight | 154.02 g/mol |
IUPAC Name | 4,5-dichloro-1,3-thiazole |
Standard InChI | InChI=1S/C3HCl2NS/c4-2-3(5)7-1-6-2/h1H |
Standard InChI Key | TWFRMOJOOVEFCI-UHFFFAOYSA-N |
Canonical SMILES | C1=NC(=C(S1)Cl)Cl |
Introduction
Chemical Structure and Fundamental Properties
The molecular structure of 4,5-dichlorothiazole consists of a thiazole core—a five-membered ring containing one sulfur and one nitrogen atom—with chlorine substituents at the 4th and 5th positions. Its molecular formula is C₃HCl₂NS, yielding a molecular weight of 154.48 g/mol. The compound’s planar geometry and electron-withdrawing chlorine atoms enhance its reactivity in electrophilic substitution and cross-coupling reactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 16629-16-6 | |
Molecular Formula | C₃HCl₂NS | Calculated |
Molecular Weight | 154.48 g/mol | Calculated |
Boiling Point | Not reported | - |
Melting Point | Not reported | - |
Density | Not reported | - |
Synthesis Methodologies
Direct Chlorination of Thiazole
Early synthetic routes, as detailed in GB1475047A (1977), involve the chlorination of thiazole derivatives. Reacting thiazole with chlorine gas in the presence of Lewis acids like iron(III) chloride yields 4,5-dichlorothiazole. This method, while effective, requires stringent temperature control (50–80°C) to avoid over-chlorination .
Functionalization via Carboxylic Acid Derivatives
Recent advances focus on synthesizing derivatives for targeted applications. For instance, 4,5-dichlorothiazole-2-carboxylic acid is prepared through oxidation of 4,5-dichlorothiazole-2-methanol using potassium permanganate in acidic conditions. Similarly, 2,5-dichlorothiazole-4-carboxylic acid (CAS: 127426-30-6) is synthesized via carboxylation of the corresponding brominated precursor under CO₂ pressure .
Applications in Pharmaceutical and Agrochemical Industries
Drug Intermediate
4,5-Dichlorothiazole’s electron-deficient ring facilitates coupling reactions, making it a precursor to kinase inhibitors and antiviral agents. For example, its derivative 4,5-dichlorothiazole-3-carbonyl chloride (CAS: 220769-88-0) is utilized in peptide coupling to enhance bioavailability .
Agrochemical Synthesis
Chlorinated thiazoles are integral to herbicides and fungicides. The compound’s ability to disrupt microbial enzymatic pathways is leveraged in formulations targeting Fusarium species and rust fungi .
Compound | CAS | Hazards |
---|---|---|
2,5-Dichlorothiazole-4-carboxylic acid | 127426-30-6 | H302, H315, H319, H335 |
4,5-Dichlorothiazole-2-carboxylic acid | 62019-55-0 | Data not available |
Recent Research and Future Directions
Potkin et al. (2013) explored the reactivity of 4,5-dichlorothiazole-3-carbonyl chloride in nucleophilic acyl substitutions, demonstrating its utility in synthesizing heterocyclic amides . Future studies should prioritize:
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Green Synthesis Methods: Developing catalytic systems to reduce chlorine gas usage.
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Biological Activity Screening: Evaluating anticancer and antimicrobial potentials of novel derivatives.
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Thermodynamic Property Analysis: Resolving gaps in boiling/melting point data through advanced calorimetry.
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